6-bromo-3,4-dihydronaphthalen-1(2H)-one
CAS No.: 66361-67-9
Cat. No.: VC2030378
Molecular Formula: C10H9BrO
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66361-67-9 |
|---|---|
| Molecular Formula | C10H9BrO |
| Molecular Weight | 225.08 g/mol |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 |
| Standard InChI Key | OSDHOOBPMBLALZ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)Br)C(=O)C1 |
| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)C(=O)C1 |
Introduction
Chemical Identity and Nomenclature
6-Bromo-3,4-dihydronaphthalen-1(2H)-one belongs to the class of brominated tetralone compounds. It is commonly referred to by several synonyms in scientific literature and commercial catalogs.
Identification Parameters
| Parameter | Value |
|---|---|
| Primary Name | 6-Bromo-3,4-dihydronaphthalen-1(2H)-one |
| Common Synonyms | 6-Bromo-1-tetralone, 6-Bromotetral-1-One, 6-BROMO-TETRAL-1-ON |
| CAS Registry Number | 66361-67-9 |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| InChI | InChI=1/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 |
The compound is identified by its characteristic chemical structure consisting of a naphthalene framework with two fused rings, where one ring is fully aromatic while the other contains a ketone group and is partially reduced .
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-bromo-3,4-dihydronaphthalen-1(2H)-one is essential for its effective utilization in research and industrial applications.
Physical Characteristics
| Property | Value |
|---|---|
| Physical State (at 20°C) | Solid |
| Appearance | Crystalline solid |
| Melting Point | 40-42°C |
| Boiling Point | 116°C at 0.05 mmHg |
| Density | 1.511±0.06 g/cm³ (Predicted) |
| Flash Point | 111.44°C |
| Refractive Index | 1.599 |
The compound appears as a solid at room temperature and exhibits moderate thermal stability . Its relatively low melting point facilitates handling in laboratory settings while allowing for convenient purification through recrystallization techniques.
Structural Characteristics
6-Bromo-3,4-dihydronaphthalen-1(2H)-one possesses a unique chemical structure that contributes to its reactivity patterns and synthetic utility. The compound features:
-
A naphthalene core with two fused rings
-
A bromine substituent at the 6-position of the aromatic ring
-
A ketone functional group at the 1-position
-
Partial saturation in the non-aromatic ring (3,4-dihydro-1(2H)-one)
This structural arrangement confers specific chemical behaviors, including susceptibility to nucleophilic substitution at the bromine position and various transformations at the ketone group. The bromine atom serves as an excellent leaving group, making this compound particularly valuable in cross-coupling reactions and other synthetic methodologies .
Synthesis Methods
Several synthetic routes have been developed to prepare 6-bromo-3,4-dihydronaphthalen-1(2H)-one, with varying degrees of efficiency and complexity.
Applications and Uses
6-Bromo-3,4-dihydronaphthalen-1(2H)-one serves as a versatile building block in organic synthesis with applications spanning several fields.
Synthetic Intermediate
The compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. Its reactivity profile, particularly the presence of the bromine substituent, enables various transformations:
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Wittig-Horner reactions - The ketone functionality readily participates in olefination reactions to generate complex alkenes
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Cross-coupling reactions - The bromine substituent serves as an excellent partner in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions
-
Nucleophilic substitution reactions - The bromine atom can be displaced by various nucleophiles to introduce new functional groups
These transformations allow for the incorporation of the 6-bromo-3,4-dihydronaphthalen-1(2H)-one scaffold into more complex structures with potential biological activities .
| Supplier | Package Size | Price (as of April 2025) |
|---|---|---|
| TCI America | 1g | €41.00 / ₹3,600.00 |
| TCI America | 5g | €119.00 / ₹12,000.00 |
| CymitQuimica | 1g | €139.00 |
| CymitQuimica | 5g | €456.00 |
| Other suppliers | 1g | €54.00 - €69.00 |
These prices may vary based on purity specifications, quantity discounts, and geographical location .
| Specification | Value |
|---|---|
| Minimum Purity | >98.0% (GC) |
| Appearance | Solid |
| Analysis Method | Gas Chromatography |
Higher purity grades may be available for specialized applications, though potentially at premium pricing .
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